(2Z)-6-Methyl-2-[(4S,8S,9R,10S,13R,14R,16S)-4,10,14-trimethyl-3,11-dioxo-16-propanoyloxy-1,2,4,5,6,7,8,9,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid
(2Z)-6-Methyl-2-[(4S,8S,9R,10S,13R,14R,16S)-4,10,14-trimethyl-3,11-dioxo-16-propanoyloxy-1,2,4,5,6,7,8,9,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid
Brand Name:
Vulcanchem
CAS No.:
3482-38-0
VCID:
VC0123096
InChI:
InChI=1S/C31H44O6/c1-7-26(34)37-25-16-31(6)21-12-11-20-18(4)23(32)13-14-30(20,5)28(21)24(33)15-22(31)27(25)19(29(35)36)10-8-9-17(2)3/h9,18,20-22,25,28H,7-8,10-16H2,1-6H3,(H,35,36)/b27-19-/t18-,20?,21-,22-,25-,28-,30-,31+/m0/s1
SMILES:
CCC(=O)OC1CC2(C3CCC4C(C(=O)CCC4(C3C(=O)CC2C1=C(CCC=C(C)C)C(=O)O)C)C)C
Molecular Formula:
C₃₁H₄₄O₆
Molecular Weight:
512.7 g/mol
(2Z)-6-Methyl-2-[(4S,8S,9R,10S,13R,14R,16S)-4,10,14-trimethyl-3,11-dioxo-16-propanoyloxy-1,2,4,5,6,7,8,9,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid
CAS No.: 3482-38-0
Reference Standards
VCID: VC0123096
Molecular Formula: C₃₁H₄₄O₆
Molecular Weight: 512.7 g/mol
CAS No. | 3482-38-0 |
---|---|
Product Name | (2Z)-6-Methyl-2-[(4S,8S,9R,10S,13R,14R,16S)-4,10,14-trimethyl-3,11-dioxo-16-propanoyloxy-1,2,4,5,6,7,8,9,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid |
Molecular Formula | C₃₁H₄₄O₆ |
Molecular Weight | 512.7 g/mol |
IUPAC Name | (2Z)-6-methyl-2-[(4S,8S,9R,10S,13R,14R,16S)-4,10,14-trimethyl-3,11-dioxo-16-propanoyloxy-1,2,4,5,6,7,8,9,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid |
Standard InChI | InChI=1S/C31H44O6/c1-7-26(34)37-25-16-31(6)21-12-11-20-18(4)23(32)13-14-30(20,5)28(21)24(33)15-22(31)27(25)19(29(35)36)10-8-9-17(2)3/h9,18,20-22,25,28H,7-8,10-16H2,1-6H3,(H,35,36)/b27-19-/t18-,20?,21-,22-,25-,28-,30-,31+/m0/s1 |
Standard InChIKey | NLRZOLNLGXHZPV-FIPZVDMCSA-N |
Isomeric SMILES | CCC(=O)O[C@H]\1C[C@@]2([C@H]3CCC4[C@@H](C(=O)CC[C@@]4([C@@H]3C(=O)C[C@H]2/C1=C(\CCC=C(C)C)/C(=O)O)C)C)C |
SMILES | CCC(=O)OC1CC2(C3CCC4C(C(=O)CCC4(C3C(=O)CC2C1=C(CCC=C(C)C)C(=O)O)C)C)C |
Canonical SMILES | CCC(=O)OC1CC2(C3CCC4C(C(=O)CCC4(C3C(=O)CC2C1=C(CCC=C(C)C)C(=O)O)C)C)C |
Synonyms | 3,11-Dideoxy-3,11-dioxofusidic Acid; 3,11-dioxofusidic Acid; (Z)-16β-Hydroxy-3,11-dioxo-29-Nor-8α,9β,13α,14β-dammara-17(20),24-dien-21-oic Acid Acetate; (4α,8α,9β,13α,14β,16β,17Z)-16-(Acetyloxy)-3,11-dioxo-29-nordammara-17(20),24-dien-21-oic Acid |
PubChem Compound | 3081999 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume